molecular formula C13H23Cl3N4O B1428169 4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride CAS No. 1361112-56-2

4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride

Cat. No. B1428169
M. Wt: 357.7 g/mol
InChI Key: OXFZDFKRKDQPLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride”, has been a topic of interest in recent years. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidine derivatives, including “4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, utilizing quantum chemical calculations and molecular dynamics simulations. Such studies are crucial for developing materials with enhanced resistance to corrosion, applicable in various industrial sectors. The research highlighted the importance of global reactivity parameters and adsorption behaviors on metal surfaces, providing insights into the molecular-level interactions between inhibitors and metal surfaces (Kaya et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

The anti-angiogenic and DNA cleavage abilities of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were evaluated. These studies are vital for anticancer drug development, as they target the formation of blood vessels (angiogenesis) essential for tumor growth and metastasis. The research demonstrates the potential of these compounds as anticancer agents by showing significant anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).

Synthesis of Key Intermediates for Inhibitors

Research on the practical synthesis of piperidine-related compounds as key intermediates in the development of potent inhibitors is another application. Such studies are foundational for pharmaceutical chemistry, enabling the discovery and optimization of drugs targeting specific enzymes or receptors. The work on synthesizing intermediates for deoxycytidine kinase (dCK) inhibitors exemplifies the strategic approach to drug synthesis and development (Zhang et al., 2009).

Development of Antihypertensive Agents

The synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines with piperidine, piperazine, or morpholine moieties and their evaluation as potential antihypertensive agents is a direct application in medicinal chemistry. Identifying compounds with promising antihypertensive activity contributes to the development of new therapies for managing high blood pressure, a major risk factor for cardiovascular diseases (Bayomi et al., 1999).

Future Directions

The future directions for “4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride” and similar compounds lie in their potential applications in the pharmaceutical industry. The development of novel piperidine derivatives and the exploration of their biological and pharmacological activities are areas of ongoing research .

properties

IUPAC Name

N,N,4-trimethyl-2-piperidin-2-ylpyrimidine-5-carboxamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.3ClH/c1-9-10(13(18)17(2)3)8-15-12(16-9)11-6-4-5-7-14-11;;;/h8,11,14H,4-7H2,1-3H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFZDFKRKDQPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N(C)C)C2CCCCN2.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride
Reactant of Route 2
4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride
Reactant of Route 3
4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride
Reactant of Route 4
4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride
Reactant of Route 5
4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride
Reactant of Route 6
4-Methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic aciddimethylamide trihydrochloride

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